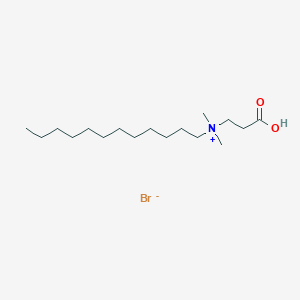
N-(2-Carboxyethyl)-N,N-dimethyldodecan-1-aminium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Carboxyethyl)-N,N-dimethyldodecan-1-aminium bromide: is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. The compound features a long hydrophobic dodecyl chain and a hydrophilic quaternary ammonium group, which allows it to interact with both hydrophobic and hydrophilic substances.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Carboxyethyl)-N,N-dimethyldodecan-1-aminium bromide typically involves the quaternization of N,N-dimethyldodecylamine with 3-bromopropionic acid. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and heating can enhance the efficiency of the process. The final product is often obtained in high purity through multiple purification steps, including distillation and crystallization.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dodecyl chain, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the quaternary ammonium group to tertiary amines under specific conditions.
Substitution: The bromide ion can be substituted with other nucleophiles such as hydroxide or chloride ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium hydroxide or sodium chloride in aqueous or alcoholic solutions.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Tertiary amines.
Substitution: Corresponding quaternary ammonium salts with different anions.
科学研究应用
Chemistry:
- Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
- Acts as a phase transfer catalyst in organic synthesis.
Biology:
- Employed in the formulation of antimicrobial agents due to its ability to disrupt microbial cell membranes.
- Used in cell culture media to enhance cell growth and viability.
Medicine:
- Investigated for its potential use in drug delivery systems due to its surfactant properties.
- Studied for its role in enhancing the efficacy of certain pharmaceuticals.
Industry:
- Utilized in the production of personal care products such as shampoos and conditioners.
- Used in the formulation of cleaning agents and detergents.
作用机制
The compound exerts its effects primarily through its surfactant properties. The long hydrophobic dodecyl chain interacts with hydrophobic substances, while the hydrophilic quaternary ammonium group interacts with water and other polar substances. This dual interaction allows the compound to reduce surface tension and enhance the solubility of various substances. In biological systems, it can disrupt cell membranes, leading to cell lysis and death.
相似化合物的比较
- N-(2-Carboxyethyl)-N,N-dimethyldodecan-1-aminium chloride
- N-(2-Carboxyethyl)-N,N-dimethyldodecan-1-aminium hydroxide
- N-(2-Carboxyethyl)-N,N-dimethyldodecan-1-aminium iodide
Uniqueness: N-(2-Carboxyethyl)-N,N-dimethyldodecan-1-aminium bromide is unique due to its specific bromide ion, which can influence its reactivity and solubility compared to its chloride, hydroxide, and iodide counterparts. The bromide ion can also affect the compound’s antimicrobial properties and its interaction with other substances in various applications.
属性
CAS 编号 |
49563-93-1 |
|---|---|
分子式 |
C17H36BrNO2 |
分子量 |
366.4 g/mol |
IUPAC 名称 |
2-carboxyethyl-dodecyl-dimethylazanium;bromide |
InChI |
InChI=1S/C17H35NO2.BrH/c1-4-5-6-7-8-9-10-11-12-13-15-18(2,3)16-14-17(19)20;/h4-16H2,1-3H3;1H |
InChI 键 |
HNZGLSCQAAGGBQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCC[N+](C)(C)CCC(=O)O.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



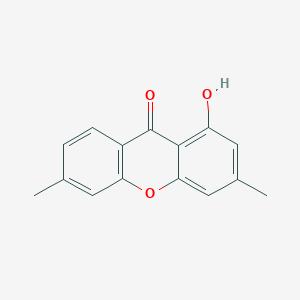

![2-[(1,3,2-Dioxastibolan-2-yl)oxy]ethan-1-ol](/img/structure/B14666548.png)
![Phenol, 4-[(dimethylamino)methyl]-2,6-bis(1,1-dimethylpropyl)-](/img/structure/B14666556.png)
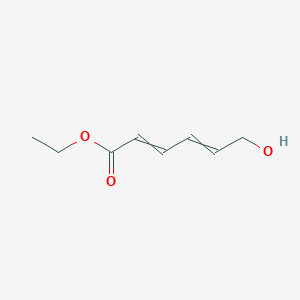
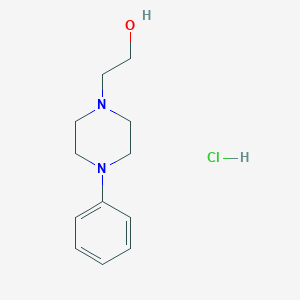
![Butyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14666584.png)

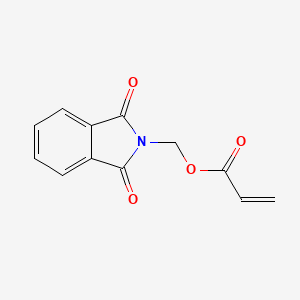
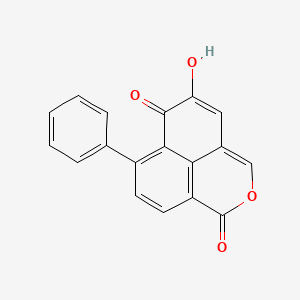
![4,4-Dimethyl-3-oxo-2-(2-{4-[(trifluoromethyl)sulfanyl]phenyl}hydrazinylidene)pentanenitrile](/img/structure/B14666611.png)


